molecular formula C15H16N4O2S2 B2668354 (E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine CAS No. 866049-39-0

(E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine

Cat. No. B2668354
CAS RN: 866049-39-0
M. Wt: 348.44
InChI Key: HTWIWDIISAOMNE-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a sulfanyl group, and a triazolothiadiazine group . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through a series of reactions involving hydrazonoyl halides and alkyl carbothioates . The structures of the synthesized compounds are usually confirmed by IR, NMR, and high-resolution mass spectra .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed using techniques like IR spectroscopy, NMR spectroscopy, and high-resolution mass spectrometry . Single crystal X-ray diffraction may also be used .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of reagents like hydrazonoyl halides and alkyl carbothioates .

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Properties : Some novel 1,2,4-triazole derivatives exhibit good to moderate antimicrobial activities. The synthesis of these compounds involves various primary amines and Schiff base formations, indicating a versatile approach to targeting different microbial strains (Bektaş et al., 2007).

Herbicidal Activity : Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been shown to possess excellent herbicidal activity against a broad spectrum of vegetation at low application rates, suggesting potential for agricultural applications (Moran, 2003).

Anticancer Activity : Research into metal ion complexes derived from tetrazole-triazole compounds has demonstrated that gold (III) complexes exhibit higher cytotoxicity against cancer cell lines compared to nickel (II) complexes, indicating a promising avenue for the development of new anticancer agents (Ghani & Alabdali, 2022).

Synthetic Flexibility : The chemical space around triazole and thiazole derivatives allows for the creation of a wide array of compounds with potential biological activities. This includes the development of compounds with fungicidal activity, showcasing the versatility and potential utility of these chemical frameworks in addressing various biological challenges (El-Telbani et al., 2007).

Mechanism of Action

While the exact mechanism of action for this compound isn’t known, similar compounds have been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain . This suggests potential applications in the treatment of conditions like Alzheimer’s disease .

Future Directions

Research into similar compounds is ongoing, with a focus on their potential biological activities . These compounds could have applications in the treatment of various diseases, including Alzheimer’s disease .

properties

IUPAC Name

(E)-N-methoxy-2-(3-methoxyphenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c1-10-14(23-15-16-9-17-19(10)15)13(18-21-3)8-22-12-6-4-5-11(7-12)20-2/h4-7,9H,8H2,1-3H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWIWDIISAOMNE-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=NOC)CSC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC=NN12)/C(=N/OC)/CSC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.